2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked together through a series of reactions involving nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exhibits unique properties due to the presence of the isopropylthio group. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRKFGMOCEWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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